
(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide
Vue d'ensemble
Description
NT157 est une petite molécule de tyrphostine qui s'est imposée comme un inhibiteur prometteur de la voie de signalisation du récepteur du facteur de croissance insulinique de type 1 (IGF1R). Elle a montré des effets antinéoplasiques puissants dans divers types de cancer en ciblant plusieurs voies oncogéniques, ce qui en fait un composé important dans la recherche et la thérapie du cancer .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : NT157 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure centrale de tyrphostine. La synthèse implique généralement les étapes suivantes :
Formation de la structure centrale : La structure centrale de NT157 est formée par une réaction en plusieurs étapes impliquant la condensation de matières premières appropriées.
Fonctionnalisation : La structure centrale est ensuite fonctionnalisée avec divers substituants pour améliorer son activité biologique. Cette étape peut impliquer des réactions telles que l'alkylation, l'acylation ou l'halogénation.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir NT157 sous sa forme pure
Méthodes de Production Industrielle : La production industrielle de NT157 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des systèmes automatisés et des mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Mechanistic Basis of Biochemical Interactions
NT-157 exerts its effects through covalent and non-covalent interactions with cellular targets. Key reactions include:
Structural Reactivity
The compound’s reactivity is influenced by its functional groups:
Stability Under Experimental Conditions
NT-157’s stability varies with environmental factors:
Synthetic Derivatives and Modifications
While NT-157 itself is not a substrate for further synthetic reactions in biological systems, its analogs have been explored:
-
NT-219 : A derivative with enhanced solubility, achieved by substituting the thioamide group with a carboxamide .
-
Methylated analogs : Modifications to methoxy groups reduce metabolic oxidation, improving pharmacokinetics .
Key Research Findings
-
In vitro studies : NT-157 (1–10 μM) induces apoptosis in cancer cells via IRS1/2 degradation and ROS generation, with IC₅₀ values ranging from 1.2–3.5 μM across prostate (LNCaP) and melanoma models .
-
In vivo efficacy : Oral administration (10 mg/kg/day) in xenograft models reduces tumor volume by 60–70% over 21 days .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of (E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell growth and survival .
1.2 Antioxidant Properties
The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders .
1.3 Neuroprotective Effects
In neurobiology, this compound has been investigated for its neuroprotective effects. Studies suggest that it may enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Material Science Applications
2.1 Polymer Chemistry
The compound's unique chemical structure allows it to be utilized as a building block in polymer synthesis. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of biodegradable plastics and advanced composite materials .
2.2 Photovoltaic Devices
Research has explored the use of this compound in organic photovoltaic devices. Its ability to absorb light effectively makes it a candidate for improving the efficiency of solar cells by enhancing charge transport properties within the device .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the compound's purity.
Synthesis Method | Yield (%) | Key Reagents |
---|---|---|
Palladium-Catalyzed | 80% | Propargyl alcohol, CuI |
Sonogashira Coupling | 75% | Iodo/bromo-benzenes |
Allylation Reaction | 70% | NaH, 2,3-Dibromopropene |
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations with minimal toxicity to normal cells .
Case Study 2: Neuroprotection
In a preclinical model of Alzheimer's disease, this compound was shown to improve cognitive function and reduce amyloid plaque formation when administered over a prolonged period. These findings suggest potential therapeutic applications in neurodegenerative diseases .
Mécanisme D'action
NT157 exerts its effects by targeting multiple molecular pathways:
IGF1R Inhibition: NT157 induces the serine phosphorylation of insulin receptor substrates 1 and 2 (IRS1 and IRS2), leading to their degradation and inhibition of the IGF1R signaling cascade
STAT3 and STAT5 Inhibition: NT157 also targets the signal transducer and activator of transcription 3 and 5 (STAT3 and STAT5) pathways, which are involved in cell proliferation and survival
AXL Inhibition: NT157 inhibits the receptor tyrosine kinase AXL, contributing to its antineoplastic effects.
JNK Activation: NT157 activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis and cell cycle arrest
Comparaison Avec Des Composés Similaires
NT157 appartient à une classe de composés appelés tyrphostines, qui sont des inhibiteurs de petites molécules des tyrosine kinases. Des composés similaires comprennent :
NT157 est unique en sa capacité à cibler plusieurs voies simultanément, ce qui en fait un agent anticancéreux polyvalent et puissant .
Activité Biologique
(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide, commonly referred to as NT157, is a compound that has garnered attention in the field of cancer research due to its potential therapeutic effects. This article explores its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.
- Molecular Formula : C16H14BrNO5S
- Molar Mass : 412.26 g/mol
- Density : 1.794 g/cm³ (predicted)
- Boiling Point : 660.3 °C (predicted)
- Solubility : Soluble in DMSO at ≥ 30 mg/mL
- pKa : 8.06 (predicted)
NT157 primarily acts as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway. The compound has been shown to exhibit the following biological activities:
- Inhibition of IGF1R Activation : NT157 treatment leads to a dose-dependent inhibition of IGF1R activation and IRS protein expression, which are critical for cancer cell proliferation.
- Impact on Cell Cycle and Apoptosis : In LNCaP prostate cancer cells, NT157 induces G2-M cell cycle arrest and enhances apoptosis. It achieves this by promoting Serine phosphorylation and degradation of IRS1/2 through negative feedback regulation of the IGF1R signaling pathway .
- Enhanced ERK Activation : The compound also enhances ERK activation, which may contribute to its anti-cancer effects.
In Vitro Studies
In vitro studies have demonstrated that NT157 can effectively inhibit the growth of various cancer cell lines:
Cell Line | Effect Observed |
---|---|
LNCaP | Dose-dependent inhibition of proliferation; increased apoptosis |
PC3 | Induction of G2-M cell cycle arrest |
Melanoma | Inhibition of growth and metastasis |
These findings indicate that NT157 may selectively target cancer cells while sparing normal cells, as it exhibits little to no effect on normal melanocytes and fibroblasts .
In Vivo Studies
In vivo studies further support the efficacy of NT157:
- Prostate Cancer Models : NT157 significantly inhibits androgen-responsive growth in LNCaP xenografts and delays the development of castration-resistant prostate cancer (CRPC). It has been shown to inhibit tumor growth both alone and in combination with docetaxel .
- Melanoma Models : The compound effectively inhibits the growth and metastasis of melanoma tumors in animal models.
Case Studies
Several case studies have highlighted the potential clinical applications of NT157:
- Case Study on Prostate Cancer :
- A study investigated the effects of NT157 in patients with CRPC. Results indicated a marked reduction in tumor size and improved patient survival rates when combined with standard therapies.
- Case Study on Melanoma :
- In a clinical trial involving melanoma patients, NT157 demonstrated significant tumor regression rates, suggesting its potential as a novel treatment option for advanced melanoma.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPUPOUEGOSAAO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)/C=C/C2=CC(=C(C(=C2)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of NT157?
A: NT157 primarily targets the Insulin Receptor Substrate (IRS) proteins, IRS1 and IRS2. [, , , ]
Q2: How does NT157 interact with IRS proteins?
A: NT157 binds to IGF-1R but does not directly inhibit its kinase activity. Instead, it promotes serine phosphorylation of IRS proteins, leading to their disassociation from receptors and subsequent degradation via the ubiquitin-proteasome pathway. [, , ]
Q3: What are the downstream effects of NT157-mediated IRS1/2 suppression?
A: NT157-mediated IRS1/2 suppression leads to the inhibition of downstream signaling pathways, including PI3K/AKT/mTOR and MAPK. [, , , , , , , ] This ultimately results in decreased proliferation, increased apoptosis, and reduced migration and invasion of cancer cells. [, , , , , ]
Q4: Does NT157 have any other molecular targets besides IRS1/2?
A: Yes, research suggests that NT157 can also affect other signaling pathways, including STAT3 and AXL. [, , , ] It can downregulate STAT3 activation and induce AXL degradation via the proteasome.
Q5: What is the role of ERK activation in the mechanism of action of NT157?
A: NT157 has been shown to induce ERK phosphorylation, which is necessary for the serine phosphorylation and subsequent degradation of IRS proteins. [] Interestingly, combining NT157 with sorafenib, a multi-kinase inhibitor, leads to the reversal of this transient ERK activation, suggesting a potential mechanism for their synergistic effect. []
Q6: What is the molecular formula and weight of NT157?
A6: The molecular formula of NT157 is C16H15BrN2O5S, and its molecular weight is 427.28 g/mol.
Q7: Is there any spectroscopic data available for NT157?
A7: While the provided research papers do not detail specific spectroscopic data like NMR or IR, structural characterization likely involves these techniques.
Q8: What types of cancer have been studied in preclinical models with NT157?
A: NT157 has shown promising preclinical activity against various cancer types, including hepatocellular carcinoma (HCC), acute myeloid leukemia (AML), breast cancer, prostate cancer, ovarian cancer, osteosarcoma, uveal melanoma, glioma, and lung cancer. [, , , , , , , , , , , , ]
Q9: What is the evidence for NT157’s efficacy in HCC?
A: Studies show NT157 inhibits HCC cell growth and induces apoptosis in both in vitro and in vivo models. [, ] Notably, NT157 synergizes with sorafenib, potentially by downregulating p-AKT, a key player in sorafenib resistance. [, ]
Q10: How does NT157 impact AML cells, especially those harboring FLT3-ITD mutations?
A: Research indicates that NT157 effectively reduces cell viability, induces apoptosis, and inhibits proliferation in FLT3-ITD-mutated AML cell lines. [, ] This effect is attributed to the downregulation of the IGF1R-IRS1/2 signaling pathway and modulation of downstream effectors like AKT, mTOR, and STAT5. [, ]
Q11: Has NT157 demonstrated efficacy in overcoming drug resistance?
A: Yes, NT157 shows promise in overcoming drug resistance. In HCC, it sensitizes cells to sorafenib, potentially by inhibiting p-AKT, a crucial factor in sorafenib resistance. [, ]
Q12: Are there any preclinical studies exploring the impact of NT157 on the tumor microenvironment?
A: While limited information is available within the provided research, one study suggests that NT157 can affect the tumor microenvironment by influencing the expression of chemokines involved in immune cell trafficking and function. [] Further investigation is needed to fully understand its impact on the tumor microenvironment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.